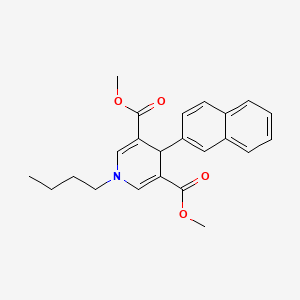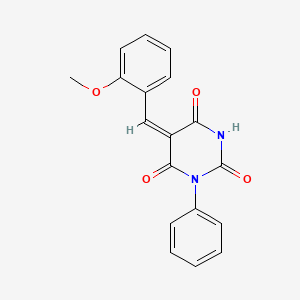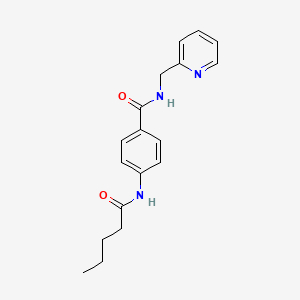![molecular formula C19H18NOP B4675752 3-[(diphenylphosphoryl)methyl]aniline](/img/structure/B4675752.png)
3-[(diphenylphosphoryl)methyl]aniline
Vue d'ensemble
Description
3-[(diphenylphosphoryl)methyl]aniline, also known as DPA, is a chemical compound with significant scientific research applications. It is a white to off-white crystalline powder that is soluble in organic solvents. DPA is used in a variety of fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 3-[(diphenylphosphoryl)methyl]aniline is not fully understood. It is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent adducts. This reaction can lead to the formation of stable complexes with proteins and other biomolecules, which can affect their function.
Biochemical and Physiological Effects:
3-[(diphenylphosphoryl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(diphenylphosphoryl)methyl]aniline can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 3-[(diphenylphosphoryl)methyl]aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that 3-[(diphenylphosphoryl)methyl]aniline can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(diphenylphosphoryl)methyl]aniline in lab experiments is its high purity and stability. 3-[(diphenylphosphoryl)methyl]aniline is a well-characterized compound that is commercially available in high purity. It is also stable under a wide range of conditions, making it suitable for long-term storage and use in experiments. One limitation of using 3-[(diphenylphosphoryl)methyl]aniline is its high cost. 3-[(diphenylphosphoryl)methyl]aniline is a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3-[(diphenylphosphoryl)methyl]aniline. One area of interest is the development of new drugs that target specific proteins using 3-[(diphenylphosphoryl)methyl]aniline as a ligand. Another area of interest is the use of 3-[(diphenylphosphoryl)methyl]aniline as a fluorescent probe for imaging biological systems. Additionally, there is potential for the use of 3-[(diphenylphosphoryl)methyl]aniline in the development of new materials with unique properties, such as flame-retardant polymers. Further research is needed to fully understand the mechanism of action of 3-[(diphenylphosphoryl)methyl]aniline and its potential applications in various fields.
Applications De Recherche Scientifique
3-[(diphenylphosphoryl)methyl]aniline has a wide range of scientific research applications. In biochemistry, it is used as a reagent to detect and quantify amino acids in proteins. 3-[(diphenylphosphoryl)methyl]aniline reacts with amino acids to form fluorescent derivatives that can be detected using fluorescence spectroscopy. In pharmacology, 3-[(diphenylphosphoryl)methyl]aniline is used as a model compound to study the metabolism and toxicity of drugs. It is also used as a ligand in the design of new drugs that target specific proteins. In materials science, 3-[(diphenylphosphoryl)methyl]aniline is used as a precursor to synthesize phosphorus-containing polymers and resins.
Propriétés
IUPAC Name |
3-(diphenylphosphorylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NOP/c20-17-9-7-8-16(14-17)15-22(21,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZSZGXKZQXUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(Diphenylphosphoryl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,4-dichlorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4675671.png)

![1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4675683.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4675691.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4675707.png)

![N-1-adamantyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4675716.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4675721.png)
![methyl 4-(4-fluorophenyl)-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4675732.png)
acetyl]amino}benzoate](/img/structure/B4675735.png)

![2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4675750.png)
![4-(diethylamino)benzaldehyde {5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B4675758.png)